![molecular formula C7H18Cl2N2 B2850313 dimethyl({[(3R)-pyrrolidin-3-yl]methyl})amine dihydrochloride CAS No. 859213-49-3](/img/structure/B2850313.png)

dimethyl({[(3R)-pyrrolidin-3-yl]methyl})amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

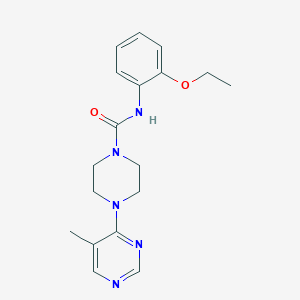

Dimethyl({[(3R)-pyrrolidin-3-yl]methyl})amine dihydrochloride is a chemical compound with the CAS Number: 208711-42-6 . It has a molecular weight of 201.14 and its IUPAC name is N,N-dimethyl-1-(pyrrolidin-3-yl)methanamine dihydrochloride . It is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H16N2.2ClH/c1-9(2)6-7-3-4-8-5-7;;/h7-8H,3-6H2,1-2H3;2*1H . This indicates that the compound consists of a pyrrolidine ring with a dimethylamino group attached to one of the carbons in the ring. Two chloride ions are also associated with the molecule, making it a dihydrochloride salt .

Physical And Chemical Properties Analysis

This compound is a white solid . It is stable under normal temperatures and pressures .

Scientific Research Applications

Pharmaceuticals: Antimicrobial Agents

The pyrrolidin-3-yl scaffold, present in dimethyl({[(3R)-pyrrolidin-3-yl]methyl})amine dihydrochloride, is known for its antimicrobial properties. This compound can be used to synthesize derivatives that act as potent antimicrobial agents against a variety of pathogens. The structural flexibility of the pyrrolidin-3-yl group allows for the creation of a diverse range of molecules capable of disrupting bacterial cell walls or inhibiting vital enzymes within microbial cells .

Organic Materials: Conductive Polymers

In the field of organic materials, this compound serves as a precursor for the synthesis of conductive polymers. The nitrogen-containing heterocyclic structure of the pyrrolidin-3-yl group contributes to the electron-rich nature of the resulting polymers, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Natural Products: Alkaloid Synthesis

Dimethyl({[(3R)-pyrrolidin-3-yl]methyl})amine dihydrochloride is instrumental in the synthesis of alkaloids, which are naturally occurring compounds with significant pharmacological effects. Alkaloids derived from this compound may exhibit a range of biological activities, including analgesic, anti-malarial, and anti-cancer properties .

Bioactive Molecules: Kinase Inhibition

This compound is also valuable in the design of kinase inhibitors. Kinases are enzymes that play a crucial role in signal transduction and the regulation of various cellular processes. Inhibitors developed using the pyrrolidin-3-yl scaffold can be effective in treating diseases such as cancer, where abnormal kinase activity is a common feature .

Antioxidants: Free Radical Scavengers

The pyrrolidin-3-yl group’s inherent stability and reactivity make it an excellent candidate for developing antioxidants. Compounds synthesized from dimethyl({[(3R)-pyrrolidin-3-yl]methyl})amine dihydrochloride can act as free radical scavengers, protecting cells from oxidative stress, which is implicated in various chronic diseases and aging processes .

Drug Discovery: Medicinal Chemistry Research

Lastly, the versatility of dimethyl({[(3R)-pyrrolidin-3-yl]methyl})amine dihydrochloride makes it a valuable scaffold in medicinal chemistry research. Its incorporation into new compounds can lead to the discovery of drugs with novel mechanisms of action, potentially offering therapeutic options for conditions that currently lack effective treatments .

Safety and Hazards

properties

IUPAC Name |

N,N-dimethyl-1-[(3R)-pyrrolidin-3-yl]methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-9(2)6-7-3-4-8-5-7;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPPZSOWKKSVLO-XCUBXKJBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCNC1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H]1CCNC1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2850232.png)

![4-[benzyl(propan-2-yl)sulfamoyl]-N-phenylbenzamide](/img/structure/B2850234.png)

![N-(3,5-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2850236.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one](/img/structure/B2850238.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)piperidine-2-carboxamide](/img/structure/B2850239.png)

![2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2850240.png)

![N-(2,4-difluorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2850242.png)

![1-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2850247.png)

![2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2850250.png)

![N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2850251.png)